molecular formula C20H18ClN5O2S B251189 3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B251189
M. Wt: 427.9 g/mol
InChI Key: RKPATFUGRUHKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family of compounds, which are known for their diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a decrease in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its diverse pharmacological properties. This allows researchers to study its effects on a variety of biological processes. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research could be the development of more efficient synthesis methods to increase the availability of this compound for scientific research. Another area of research could be the study of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more specific and potent analogs of this compound could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps. The first step is the synthesis of 3-chloro-4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, which is then reduced to 3-chloro-4-ethoxy-N-(2-methyl-5-aminophenyl)benzamide. This compound is then reacted with 3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine to yield the final product.

Scientific Research Applications

3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

Molecular Formula

C20H18ClN5O2S

Molecular Weight

427.9 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C20H18ClN5O2S/c1-4-28-17-8-7-13(9-15(17)21)18(27)22-16-10-14(6-5-11(16)2)19-25-26-12(3)23-24-20(26)29-19/h5-10H,4H2,1-3H3,(H,22,27)

InChI Key

RKPATFUGRUHKFP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C)Cl

Origin of Product

United States

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